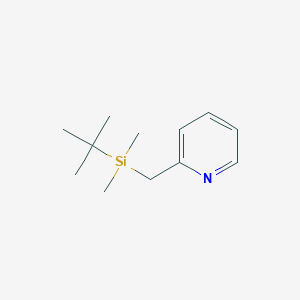
2-(tert-Butyldimethylsilylmethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyldimethylsilylmethyl)pyridine, also known as TBS-pyridine, is a chemical compound that belongs to the pyridine family. It is a versatile reagent that is widely used in organic synthesis due to its unique properties. TBS-pyridine is a colorless liquid that is soluble in many organic solvents. It has a molecular formula of C12H23NSi and a molecular weight of 209.41 g/mol.
作用機序
The mechanism of action of 2-(tert-Butyldimethylsilylmethyl)pyridine is based on its ability to act as a nucleophile. The tert-butyldimethylsilyl group is a strong electron-withdrawing group, which makes the nitrogen atom in pyridine derivatives more nucleophilic. This increased nucleophilicity allows for the formation of new carbon-nitrogen bonds under mild conditions.
生化学的および生理学的効果
2-(tert-Butyldimethylsilylmethyl)pyridine has no known biochemical or physiological effects. It is a synthetic reagent that is used in organic synthesis and has no applications in medicine or biology.
実験室実験の利点と制限
2-(tert-Butyldimethylsilylmethyl)pyridine has several advantages as a synthetic reagent. It is a stable and easy-to-handle liquid that is soluble in many organic solvents. It is also relatively inexpensive and readily available. However, 2-(tert-Butyldimethylsilylmethyl)pyridine has some limitations. It is a highly reactive reagent that requires careful handling and storage. It is also sensitive to air and moisture, which can lead to decomposition.
将来の方向性
There are several future directions for the use of 2-(tert-Butyldimethylsilylmethyl)pyridine in scientific research. One area of interest is the development of new synthetic methods that use 2-(tert-Butyldimethylsilylmethyl)pyridine as a key reagent. Another area is the synthesis of new pyridine derivatives that have potential applications in medicine, biology, and materials science. Additionally, the use of 2-(tert-Butyldimethylsilylmethyl)pyridine in the synthesis of natural products and agrochemicals is an area of ongoing research.
合成法
The synthesis of 2-(tert-Butyldimethylsilylmethyl)pyridine can be achieved through several methods. One of the most common methods is the reaction of pyridine with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as triethylamine. The reaction proceeds through the formation of a reactive intermediate, which then reacts with pyridine to form 2-(tert-Butyldimethylsilylmethyl)pyridine. Other methods include the reaction of pyridine with tert-butyldimethylsilyl triflate (TBDMSOTf) or tert-butyldimethylsilyl bromide (TBDMSBr).
科学的研究の応用
2-(tert-Butyldimethylsilylmethyl)pyridine has been widely used in scientific research due to its unique properties. It is commonly used as a protecting group for the nitrogen atom in pyridine derivatives. This protecting group can be easily removed under mild conditions, allowing for the synthesis of a wide range of pyridine derivatives. 2-(tert-Butyldimethylsilylmethyl)pyridine has also been used in the synthesis of natural products, pharmaceuticals, and agrochemicals.
特性
CAS番号 |
129750-61-4 |
|---|---|
製品名 |
2-(tert-Butyldimethylsilylmethyl)pyridine |
分子式 |
C12H21NSi |
分子量 |
207.39 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(pyridin-2-ylmethyl)silane |
InChI |
InChI=1S/C12H21NSi/c1-12(2,3)14(4,5)10-11-8-6-7-9-13-11/h6-9H,10H2,1-5H3 |
InChIキー |
ZQYNSEURCIBTHD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)CC1=CC=CC=N1 |
正規SMILES |
CC(C)(C)[Si](C)(C)CC1=CC=CC=N1 |
同義語 |
Pyridine,2-[[(1,1-dimethylethyl)dimethylsilyl]methyl]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)

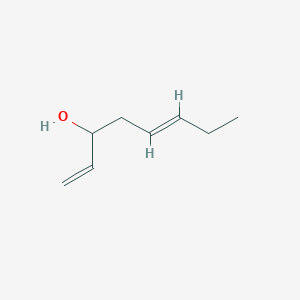
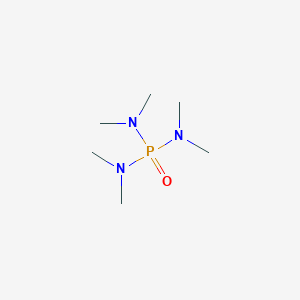
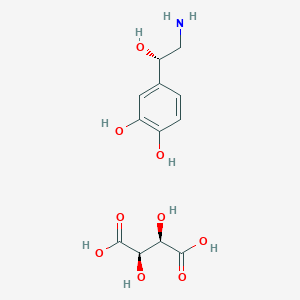
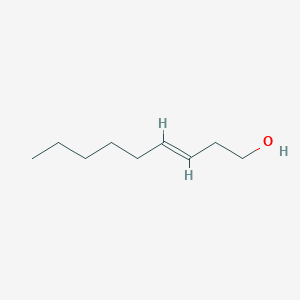

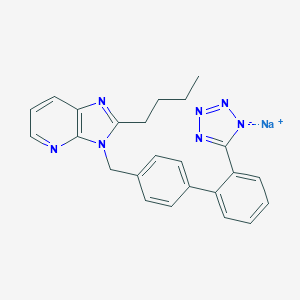
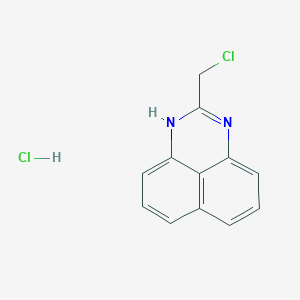
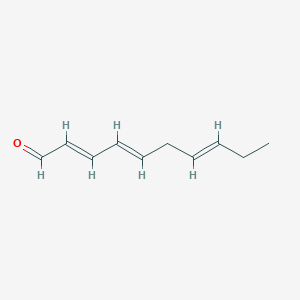
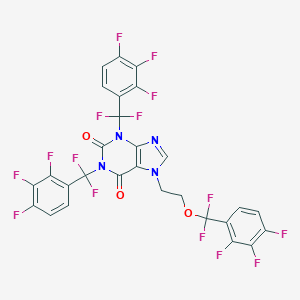
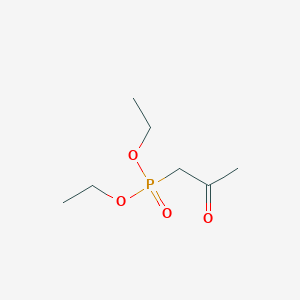
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)